molecular formula C21H20N2O6 B2915299 Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-10-9

Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2915299
CAS RN: 868225-10-9
M. Wt: 396.399
InChI Key: DGHRWXMFORMBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as MOMEI, is a chemical compound that has been widely researched in the scientific community for its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and modifying structures related to Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, revealing insights into its chemical behavior and potential for further development. For instance, Ukrainets et al. (2014) explored the cyclization reactions of similar compounds, highlighting the synthesis pathways that yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This study emphasizes the role of base strength in determining the outcome of such reactions, providing a foundation for synthesizing related compounds.

Biological Interactions and Potential Applications

The interaction of compounds similar to this compound with biological systems has been explored, demonstrating potential for medical applications. Thierbach et al. (2017) discussed the chemical modification and detoxification of Pseudomonas aeruginosa toxins by bacteria, indicating the potential for environmental and pathogenic bacteria to transform and detoxify complex compounds (Thierbach, Birmes, Letzel, Hennecke, & Fetzner, 2017). This research suggests that derivatives of this compound might interact in complex ways with biological systems, offering pathways for bioremediation or drug development.

Pharmacological Properties and Mechanisms

Investigations into the pharmacological aspects of related compounds have uncovered mechanisms that could inform the development of drugs or diagnostic tools. For example, studies on the synthesis of isotopically labeled derivatives for imaging applications, such as Miyake et al. (2000) on the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, highlight the potential for using such compounds in medical diagnostics, particularly in positron emission tomography (PET) (Miyake, Shimadzu, Hashimoto, Ishida, Shibakawa, & Nishimura, 2000). These findings underscore the relevance of this compound derivatives in exploring and understanding biological processes at the molecular level.

properties

IUPAC Name

methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-27-15-8-6-14(7-9-15)22-19(24)12-23-11-10-16-17(21(23)26)4-3-5-18(16)29-13-20(25)28-2/h3-11H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHRWXMFORMBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.